molecular formula C8H15ClO6 B1436075 2-Chloroethyl beta-D-glucopyranoside CAS No. 90318-86-8

2-Chloroethyl beta-D-glucopyranoside

Cat. No.: B1436075
CAS No.: 90318-86-8
M. Wt: 242.65 g/mol
InChI Key: UHXKZHNKPKZLRR-JAJWTYFOSA-N
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Description

2-Chloroethyl beta-D-glucopyranoside is a carbohydrate derivative with the molecular formula C 8 H 15 ClO 6 and a molecular weight of 242.65 g/mol . This compound serves as a valuable intermediate in organic and bioorganic synthesis, particularly in the preparation of sophisticated glycoconjugates . Its primary research application is as a glycosylating agent. Studies on closely related compounds, such as 2-Chloroethyl 1-thio-beta-D-glycopyranosides, have demonstrated their utility in modifying proteins like bovine serum albumin and chymotrypsin, as well as various polymers . The chloroethyl group in the structure is a key functional handle, potentially undergoing further reactions to form new derivatives, such as 2-hydroxyethyl thioglycosides via hydrolysis or other conjugates through reactions with phenols or anilines . The related peracetylated precursor, 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 16977-77-8), is also commercially available for synthetic workflows . This product is intended for research use by qualified laboratory and scientific personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Key Identifiers • CAS Number: 90318-86-8 • Molecular Formula: C 8 H 15 ClO 6 • Molecular Weight: 242.65 g/mol

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKZHNKPKZLRR-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting from a protected mono-, di-, or oligosaccharide with free hydroxyl groups at the 2-position, the compound is reacted with sulfuryl chloride in an organic solvent such as dichloromethane or chlorinated hydrocarbons.
  • The reaction is conducted at temperatures below -40°C to generate a chlorosulphate intermediate selectively at the 2-position.
  • The chlorosulphate derivative is then treated with lithium chloride in a polar aprotic solvent (e.g., dimethylformamide) to replace the chlorosulphate group with chlorine, yielding the 2-chloro-2-deoxy derivative (as detailed in patent literature).

Key Data:

Step Reagents Solvent Temperature Outcome
Chlorination Sulfuryl chloride Dichloromethane < -40°C Formation of chlorosulphate intermediate
Substitution Lithium chloride Polar aprotic solvent Room temperature 2-Chloro-2-deoxy sugar

Direct Chlorination of Protected Hydroxy Groups

Another approach involves the direct chlorination of hydroxyl groups on the sugar using chlorinating agents such as thionyl chloride, phosphorus oxychloride, or sulfuryl chloride, especially on fully protected sugars to ensure regioselectivity.

Procedure:

  • The sugar derivative is first protected with ester or ether groups to mask non-target hydroxyls.
  • Under anhydrous conditions, chlorinating agents are applied at low temperatures to selectively convert the free hydroxyl at the 2-position into a chloro group.
  • Post-reaction, deprotection yields the desired 2-chloroethyl glucopyranoside.

Notes:

  • This method requires careful control of reaction conditions to avoid over-chlorination or degradation.
  • Suitable for large-scale synthesis due to its straightforward nature.

Synthesis via Isothiouronium Salt Intermediates

A more sophisticated route involves the formation of glycosyl halides or thioglycosides, which are then chlorinated to produce 2-chloro derivatives.

Procedure:

  • Starting from acetylated glycosyl halides, the corresponding thioglycosides are prepared via reaction with thiourea derivatives.
  • These intermediates are then chlorinated using reagents like sulfuryl chloride or thionyl chloride.
  • The reaction proceeds through an SN2 mechanism, replacing the thioglycoside with a chloro group at the 2-position.

Key Data:

Step Reagents Conditions Outcome
Formation of thioglycoside Thiourea derivatives Room temperature Stable intermediate
Chlorination Sulfuryl chloride Low temperature 2-Chloro-2-deoxy glycoside

Hydroxyethyl Derivatives as Precursors

Hydroxyethyl derivatives, such as 2-hydroxyethyl glucopyranosides, can be chlorinated at the hydroxyethyl chain to produce 2-chloroethyl derivatives.

Procedure:

  • Synthesis of the hydroxyethyl glucopyranoside via glycosylation reactions.
  • Subsequent chlorination of the hydroxyethyl chain using chlorinating agents under controlled conditions yields the 2-chloroethyl derivative.

Research Findings:

  • Černý et al. (1996) demonstrated hydrolysis of chloroethyl thioglycosides to give hydroxyethyl derivatives, which can be further chlorinated.

Summary Table of Preparation Methods

Method Starting Material Reagents Key Conditions Advantages Limitations
Sulfuryl chloride chlorination Protected glycosides Sulfuryl chloride, lithium chloride < -40°C High regioselectivity Requires low-temp control
Direct chlorination Protected hydroxyl groups Thionyl chloride, PCl₅ Room to low temp Simplicity Risk of over-chlorination
Isothiouronium salt route Acetylated glycosyl halides Thiourea derivatives, sulfuryl chloride Room temp Good for scale-up Multi-step synthesis
Hydroxyethyl precursor chlorination Hydroxyethyl glucopyranosides Chlorinating agents Mild to moderate Versatile Additional steps needed

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted glucopyranosides with various functional groups.

    Oxidation Reactions: Formation of glucopyranoside aldehydes or carboxylic acids.

    Reduction Reactions: Formation of ethyl glucopyranosides.

Scientific Research Applications

2-Chloroethyl beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloroethyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize glucosides, leading to its hydrolysis and subsequent release of the active 2-chloroethyl group. This group can then interact with cellular components, potentially leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of β-D-Glucopyranoside Derivatives

Compound Substituent Molecular Weight Key Applications Biological Activity
2-Chloroethyl β-D-glucopyranoside* 2-Chloroethyl ~320 (estimated) Pharmaceutical intermediates Potential enzyme inhibition
Methyl β-D-glucopyranoside Methyl 194.18 Biochemical studies Substrate for glycosidases
Octyl β-D-glucopyranoside Octyl 385.21 Membrane solubilization Surfactant in protein studies
2-Naphthyl β-D-glucopyranoside 2-Naphthyl 326.34 Enzyme assays Fluorescent substrate
4-Methylumbelliferyl β-D-glucopyranoside 4-Methylumbelliferyl 338.30 Diagnostic assays Fluorogenic probe for β-glucosidases

*Estimated properties based on bromoethyl analog (C₁₆H₂₃BrO₁₀, MW 455.25) .

Physicochemical Properties

  • Reactivity: The 2-chloroethyl group increases electrophilicity compared to methyl or octyl derivatives, enabling participation in alkylation reactions . This contrasts with methyl β-D-glucopyranoside, which is stable under physiological conditions .
  • Solubility: Halogenation reduces aqueous solubility compared to non-halogenated analogs. Octyl β-D-glucopyranoside, with its long alkyl chain, exhibits amphiphilic properties, making it suitable for membrane protein studies .

Biological Activity

2-Chloroethyl beta-D-glucopyranoside (CAS No. 90318-86-8) is a glycoside compound characterized by a chloroethyl group attached to the beta-D-glucopyranoside structure. This unique configuration endows it with significant biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The presence of the chloroethyl group enhances the compound's reactivity, allowing it to undergo nucleophilic substitution reactions. This feature is critical for its biological interactions, as it can participate in biochemical pathways related to protein glycosylation and influence cellular processes such as signaling and adhesion.

Types of Reactions:

  • Substitution Reactions: The chloroethyl group can be replaced by various nucleophiles (amines, thiols, alcohols).
  • Oxidation Reactions: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: Reduction may lead to the formation of ethyl derivatives.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Antitumor Activity: The compound has been investigated for its potential anticancer properties. Its ability to modify glycosylation patterns in cells may influence tumor growth and metastasis.
  • Enzyme Interactions: It is utilized in studies related to carbohydrate metabolism and enzyme interactions, serving as a substrate for enzymes that recognize glucosides. This interaction can lead to hydrolysis and the release of active components that exert biological effects.

Case Studies and Research Findings

  • Antimicrobial Study:
    • A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria, indicating its potential use in treating bacterial infections.
  • Antitumor Research:
    • In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis in certain cancer types. The mechanism was linked to its ability to alter glycosylation patterns on cell surface proteins, which are crucial for cell signaling and adhesion.
  • Enzyme Interaction Analysis:
    • Research indicated that this compound could act as an inhibitor for specific glycosyltransferases, enzymes involved in the synthesis of glycoproteins. This inhibition could have implications in regulating glycoprotein synthesis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosideAcetylated derivative enhancing stability and solubilityHigher stability due to acetylation
1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosoureaContains a nitrosourea groupPotential antitumor activity
2-Chloro-4-nitrophenyl beta-D-glucopyranosideNitro group substitutionUsed as a substrate for enzyme assays

These compounds illustrate various modifications that enhance specific properties such as stability, reactivity, or biological activity. The unique chloroethyl group in this compound distinguishes it from others by providing specific reactivity patterns useful in synthetic chemistry and biological applications.

Q & A

Q. What are the established synthetic routes for 2-chloroethyl beta-D-glucopyranoside, and how is purity optimized?

Synthesis typically involves glycosylation of a protected glucose donor with 2-chloroethanol. Key steps include:

  • Protection : Use acetyl or benzyl groups to shield hydroxyl groups on glucose .
  • Activation : Employ trichloroacetimidate or thioglycoside donors for efficient coupling .
  • Deprotection : Hydrolysis (e.g., NaOH/MeOH) or catalytic hydrogenation for final product isolation .
  • Purity optimization : Purify via column chromatography (silica gel) or HPLC, with purity confirmed by NMR (¹H/¹³C) and LC-MS .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • NMR spectroscopy : Assign anomeric proton (δ 4.5–5.5 ppm, β-configuration) and chloroethyl group signals (δ 3.5–4.0 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+Na]⁺) and fragmentation patterns .
  • Polarimetry : Measure specific optical rotation to confirm stereochemical integrity .

Q. How is this compound used to study glycosidase enzyme specificity?

  • Enzyme assays : Monitor hydrolysis rates via colorimetric methods (e.g., 4-nitrophenyl derivatives as controls) .
  • Kinetic analysis : Use Lineweaver-Burk plots to compare KmK_m and VmaxV_{max} with natural substrates .
  • Inhibition studies : Test competitive inhibition by comparing IC₅₀ values with other glucosides .

Advanced Research Questions

Q. How can researchers address solubility limitations of this compound in enzymatic assays?

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing enzymes .
  • Surfactants : Add non-ionic detergents (e.g., Triton X-100) to stabilize colloidal dispersions .
  • Alternative buffers : Test phosphate or Tris-HCl at varying pH to optimize solubility .

Q. What strategies resolve contradictions in reported enzyme inhibition mechanisms involving this compound?

  • Structural analogs : Compare inhibition kinetics with derivatives (e.g., ethyl vs. chloroethyl groups) to isolate electronic effects .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., β-glucosidases) to identify binding interactions .
  • Mutagenesis : Engineer enzyme active sites (e.g., E→Q mutations) to test hydrogen bonding roles .

Q. How can this compound be modified for targeted drug delivery applications?

  • Conjugation : Attach therapeutics via the chloroethyl group (e.g., nucleophilic substitution with amines) .
  • Glycodendrimers : Incorporate into branched structures for multivalent receptor targeting .
  • Enzyme-responsive systems : Design prodrugs cleaved by tumor-associated glycosidases .

Q. What computational methods predict the compound’s interaction with non-canonical enzymes?

  • Docking simulations : Use AutoDock Vina with glycosidase crystal structures (PDB IDs) to map binding poses .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QM/MM : Calculate reaction barriers for glycosidic bond cleavage using hybrid quantum-mechanical/molecular-mechanical models .

Methodological Notes

  • Synthetic reproducibility : Optimize reaction temperatures (0–25°C) and solvent systems (e.g., CH₂Cl₂ vs. DMF) to minimize side products .
  • Data validation : Cross-validate enzyme kinetics with orthogonal assays (e.g., isothermal titration calorimetry) .
  • Ethical compliance : Adhere to institutional guidelines for handling chlorinated compounds and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroethyl beta-D-glucopyranoside
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